molecular formula C13H11NO B11900843 1-Methoxynaphthalene-2-acetonitrile

1-Methoxynaphthalene-2-acetonitrile

Cat. No.: B11900843
M. Wt: 197.23 g/mol
InChI Key: SQYNWGFXHYGXRJ-UHFFFAOYSA-N
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Description

1-Methoxynaphthalene-2-acetonitrile is a high-value chemical intermediate in organic synthesis and pharmaceutical research. Its primary research application is in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a key precursor in the industrial production of agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) . Agomelatine is a potent melatonin receptor agonist and 5-HT2C receptor antagonist, representing one of the first antidepressants of the melatonin structural analogue class, and is used in the treatment of major depressive disorders . The compound serves as a critical building block in multi-step synthetic routes, where the nitrile group can be further functionalized, for example, through reduction to an amine followed by coupling to ultimately form the final active molecule . Researchers value this compound for its role in developing efficient and scalable industrial synthesis processes that improve reproducibility and reduce the need for laborious purification steps . This product is intended for laboratory research purposes only and is not purified or tested for medicinal, household, or personal use.

Properties

IUPAC Name

2-(1-methoxynaphthalen-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-13-11(8-9-14)7-6-10-4-2-3-5-12(10)13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYNWGFXHYGXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Naphthoic Acid to Methanol Intermediate

The reduction of 7-methoxy-1-naphthoic acid to (7-methoxy-1-naphthyl)methanol serves as a critical first step in large-scale synthesis. Patent US8436206B2 details the use of borane-tetrahydrofuran (BH3-THF) as a reducing agent, achieving a 91% yield under controlled conditions. Key parameters include:

  • Temperature : Maintained at 5°C ± 2°C during BH3-THF addition to prevent side reactions.

  • Solvent System : Tetrahydrofuran (THF) at a ratio of 3.8 mL/g of naphthoic acid.

  • Workup : Evaporation under reduced pressure followed by dichloromethane extraction and magnesium sulfate drying.

This method avoids laborious purification, producing a light-brown solid with a melting point of 72–74°C.

Chlorination with Thionyl Chloride

Conversion of the methanol intermediate to 1-(chloromethyl)-7-methoxynaphthalene is achieved using thionyl chloride (SOCl2) in dichloromethane:

  • Molar Ratio : 2 equivalents of SOCl2 per equivalent of methanol.

  • Reaction Conditions : Reflux for 2 hours, yielding an 84% pure product after silica pad purification with heptane as the eluant.

  • Challenges : Exothermic reactions necessitate careful temperature control to avoid decomposition.

Cyanide Substitution in Polar Aprotic Solvents

The final step involves nucleophilic displacement of chloride by cyanide. Patent US8436206B2 reports quantitative yields using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO)-water:

  • Solvent Ratio : 30 mL/g DMSO with 5 mL/g water.

  • Temperature : 65°C for 3 hours.

  • Purification : Liquid-liquid extraction with methyl tert-butyl ether (MTBE) and water, followed by sodium chloride washes.

Catalytic Dehydrogenation of Dihydro-Naphthalene Derivatives

Ruthenium-Catalyzed Aromatization

A Chinese patent (CN111377829A) describes an alternative route starting from 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile , which undergoes dehydrogenation using a 5% ruthenium/carbon catalyst :

  • Reagents : Allyl methacrylate (0.34 mol per 0.25 mol substrate) in toluene.

  • Conditions : 80°C for 4 hours, achieving 94–96% yield after crystallization in 65% ethanol.

  • Advantages : High purity (99.3–99.5%) and reusable catalyst.

Table 1: Comparative Analysis of Industrial vs. Catalytic Methods

ParameterIndustrial MethodCatalytic Method
Starting Material7-Methoxy-1-naphthoic acid7-Methoxy-3,4-dihydro-1-naphthaleneacetonitrile
Key ReagentBH3-THF, SOCl2, KCNRu/C, allyl methacrylate
Reaction Steps31 (catalytic dehydrogenation)
Overall Yield~75%94–96%
Purification ComplexityModerateLow (crystallization)

Challenges in Positional Isomer Synthesis

While the above methods target 7-methoxy-1-substituted derivatives, synthesizing 1-methoxy-2-acetonitrile necessitates positional selectivity adjustments:

Starting Material Limitations

  • 1-Methoxy-2-naphthoic Acid Availability : Current literature (e.g., Tetrahedron Letters) focuses on 7-methoxy isomers due to their commercial availability from anisole precursors. Synthesizing 1-methoxy derivatives may require novel Friedel-Crafts or Ullmann coupling strategies.

Regioselective Functionalization

  • Electrophilic Substitution : Direct nitration or sulfonation of 1-methoxynaphthalene typically occurs at the 4-position, complicating acetonitrile introduction at position 2.

  • Directed Ortho-Metalation : A study in Organometallics demonstrates that sodium monoalkyl-bisamidomanganate enables ortho-manganated intermediates, which could be quenched with cyanide sources to access 2-cyano derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(1-methoxynaphthalen-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry Applications

Synthesis of Agomelatine

One of the primary applications of 1-methoxynaphthalene-2-acetonitrile is in the synthesis of agomelatine, a drug used for the treatment of major depressive disorder and seasonal affective disorder. The compound serves as an intermediate in the industrial synthesis process, which has been optimized to yield high purity and reproducibility. The synthesis typically involves the use of 7-methoxy-1-naphthoic acid as a starting material, leading to efficient production methods that require fewer purification steps compared to traditional methods .

Organic Synthesis

Reactions Involving this compound

The compound is utilized in various organic reactions, including:

  • Cyanation Reactions : It can participate in nickel-catalyzed cyanation reactions of aryl halides, demonstrating its versatility as a building block in synthesizing more complex molecules .
  • Biocatalytic Transformations : Research has shown that 1-methoxynaphthalene can be converted into different derivatives using biocatalysts, highlighting its potential for green chemistry applications .

Bioactivity Studies

Recent studies have evaluated the bioactivity of methoxylated naphthalene derivatives, including this compound. These compounds have been tested for their antibacterial properties against strains like Staphylococcus aureus, indicating potential therapeutic uses beyond their synthesis applications .

Table 1: Synthesis Pathways for Agomelatine

Starting MaterialIntermediate CompoundFinal ProductYield (%)Reference
7-Methoxy-1-naphthoic acidThis compoundAgomelatine>60
6-Methoxy-1-tetraloneVarious derivativesDihydronaphthalene candidatesVaries

Case Study: Antibacterial Activity

A series of methoxylated and methylated naphthalene derivatives were synthesized and tested against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for further pharmaceutical development .

Mechanism of Action

The mechanism of action of 2-(1-methoxynaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent position (e.g., 1- vs. 2- or 6-) influences steric effects and electronic distribution, altering reactivity and metabolic pathways .

Toxicity and Environmental Behavior

Toxicokinetics and Mechanisms

  • Naphthalene Derivatives : Methyl and methoxy substitutions alter metabolic activation. For example, 1-methylnaphthalene undergoes cytochrome P450-mediated oxidation to form reactive epoxides, while methoxy groups may reduce electrophilicity .

Environmental Persistence

  • 1-Methoxynaphthalene: Limited environmental monitoring data are available, but methoxy groups may enhance biodegradability compared to methylated derivatives .
  • 2-Methylnaphthalene : Persistent in sediments and soils due to hydrophobicity; detected in coal tar and petroleum products .

Biological Activity

1-Methoxynaphthalene-2-acetonitrile (1-MN) is a compound that has garnered interest in various fields of biological research due to its unique structure and potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with 1-MN, highlighting key studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

1-MN is characterized by its methoxy group attached to the naphthalene ring and an acetonitrile functional group. This structural configuration is crucial for its interaction with biological systems. The compound's molecular formula is C12H11NO, with a molar mass of approximately 199.23 g/mol.

Mechanisms of Biological Activity

The biological activity of 1-MN can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have indicated that methoxy-substituted naphthalenes exhibit significant antioxidant properties. The presence of the methoxy group enhances the compound's ability to scavenge free radicals, which is beneficial in mitigating oxidative stress in cells .
  • Enzyme Interaction : Research has shown that 1-MN can interact with various enzymes, influencing their activity. For instance, it has been demonstrated to enhance the peroxidase activity of aldoxime dehydratase (OxdA), suggesting a role in redox reactions .
  • Photochemical Reactions : The compound is also involved in photochemical processes, where it can undergo regioselective alkylation reactions under UV light, leading to the formation of biologically active derivatives .

Antioxidant Studies

A study examining the antioxidant properties of 1-MN found that it effectively reduced oxidative damage in cellular models. The compound was tested at varying concentrations (0.01–0.5 mM), demonstrating a dose-dependent response in reducing oxidative stress markers .

Enzyme Activity Enhancement

In another investigation, 1-MN was analyzed for its effect on OxdA activity. The results indicated that 1-MN significantly increased the enzyme's peroxidase activity, which is critical for various metabolic processes involving detoxification and redox balance .

Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Enzyme InteractionEnhanced peroxidase activity
Photochemical ReactionsRegioselective alkylation under UV

Pharmacological Implications

The pharmacological implications of 1-MN are promising, particularly in the context of developing new therapeutic agents. Its ability to modulate enzyme activities and exert antioxidant effects positions it as a potential candidate for treating conditions associated with oxidative stress, such as neurodegenerative diseases.

Moreover, the synthesis of related compounds through photochemical reactions opens avenues for creating novel drugs with enhanced efficacy and specificity.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-Methoxynaphthalene-2-acetonitrile, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally similar naphthalene derivatives (e.g., 2-(2-Fluoronaphthalen-1-yl)acetonitrile) often employs Friedel-Crafts acylation with Lewis acid catalysts like AlCl₃ under anhydrous conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control, and stoichiometric ratios to prevent side reactions. For this compound, methoxy group positioning may require regioselective protection/deprotection strategies .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methoxy/acetonitrile group positions.
  • Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns.
  • HPLC or GC-MS for purity assessment, especially if the compound degrades under storage (as noted for similar nitriles) .

Q. What are the critical toxicological parameters to assess during preliminary safety screening?

  • Methodological Answer : Prioritize systemic effects observed in naphthalene derivatives:

  • Hepatic/Renal Toxicity : Measure ALT, AST, BUN, and creatinine levels in animal models.
  • Respiratory Effects : Monitor lung histopathology and oxidative stress markers.
  • Dermal/Ocular Irritation : Follow OECD guidelines for acute exposure testing.
    Data extraction frameworks (Table C-2) and inclusion criteria (Table B-1) from toxicological profiles provide standardized metrics for these assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Compare NOAEL/LOAEL across studies using risk-of-bias criteria (Tables C-6/C-7) to identify confounding factors (e.g., dosing regimen, species-specific metabolism) .
  • Mechanistic Studies : Use metabolomics (e.g., CYP450 enzyme profiling) to clarify bioactivation pathways. For example, naphthalene derivatives often form reactive epoxides, which may explain discrepancies in toxicity .

Q. What experimental design considerations are critical for environmental fate studies of this compound?

  • Methodological Answer :

  • Partitioning Studies : Measure log Kow and solubility to predict transport in water/soil systems.
  • Degradation Pathways : Conduct photolysis/hydrolysis experiments under controlled pH and UV conditions. Monitor intermediates via LC-MS.
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to assess BCF/BMF values. Environmental monitoring frameworks (Appendix B) guide data collection for regulatory compliance .

Q. How can researchers optimize biomarker identification for occupational exposure monitoring?

  • Methodological Answer :

  • Biomonitoring Matrices : Analyze urinary metabolites (e.g., hydroxylated naphthalenes) or blood adducts using GC-MS/MS.
  • Cohort Design : Stratify populations by exposure duration and route (inhalation vs. dermal) as per inclusion criteria in Table B-1.
  • Confounding Factors : Adjust for smoking status and co-exposure to PAHs using multivariate regression models .

Data Analysis and Validation

Q. What statistical methods are recommended for reconciling heterogeneous datasets in meta-analyses of toxicity studies?

  • Methodological Answer :

  • Risk-of-Bias Weighting : Assign weights based on study quality metrics (Tables C-6/C-7) to reduce selection/performance bias .
  • Heterogeneity Tests : Use Cochran’s Q or I² statistics. If significant, apply random-effects models or subgroup analyses (e.g., by species or exposure route).
  • Sensitivity Analysis : Exclude outliers iteratively to assess robustness of conclusions .

Q. How should researchers validate computational models predicting the reactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Optimize geometry at the DFT/B3LYP level and compare HOMO/LUMO energies with experimental redox potentials.
  • Experimental Validation : Perform kinetic studies (e.g., radical scavenging assays) to test predicted reaction pathways.
  • Benchmarking : Cross-validate against structurally characterized analogues (e.g., 2-Fluoro-4-methoxyphenylacetonitrile) with known reactivity profiles .

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